molecular formula C7H4ClNO2 B8770264 6-Chlorofuro[3,2-b]pyridin-3(2H)-one

6-Chlorofuro[3,2-b]pyridin-3(2H)-one

Cat. No. B8770264
M. Wt: 169.56 g/mol
InChI Key: NJMJNAUPSVMWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085576B2

Procedure details

A solution of ethyl 3-amino-6-chlorofuro[3,2-b]pyridine-2-carboxylate (0.81 g, 3.35 mmol) in hydrochloric acid (5.0 M in water, 50.0 mL, 3.35 mmol) was heated to reflux for 4 h and cooled to RT. The pH was adjusted to 7 with saturated NaHCO3. The aqueous phase was extracted with EtOAc (3×) and the combined organic extracts were dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel eluting with a gradient of 0% to 100% EtOAc in DCM gave 6-chlorofuro[3,2-b]pyridin-3(2H)-one (0.12 g, 0.68 mmol, 20% yield) as a yellow solid. LC/MS (ESI+) m/z=170.0 (M+H). Calculated for C7H4ClNO2 169.0.
Name
ethyl 3-amino-6-chlorofuro[3,2-b]pyridine-2-carboxylate
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:6]2=[N:7][CH:8]=[C:9]([Cl:11])[CH:10]=[C:5]2[O:4][C:3]=1C(OCC)=O.Cl.C([O-])(O)=[O:19].[Na+]>>[Cl:11][C:9]1[CH:10]=[C:5]2[O:4][CH2:3][C:2](=[O:19])[C:6]2=[N:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
ethyl 3-amino-6-chlorofuro[3,2-b]pyridine-2-carboxylate
Quantity
0.81 g
Type
reactant
Smiles
NC1=C(OC=2C1=NC=C(C2)Cl)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel eluting with a gradient of 0% to 100% EtOAc in DCM

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)C(CO2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mmol
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.